
3-Chloro-4-(chloromethyl)-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(chloromethyl)-5-fluoropyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its substitution pattern, which includes chlorine and fluorine atoms, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-5-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 3-chloro-5-fluoropyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and solvents that enhance the selectivity of the desired product is also common. Industrial processes are designed to minimize by-products and waste, adhering to green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(chloromethyl)-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The main product is 3-chloro-4-methyl-5-fluoropyridine.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(chloromethyl)-5-fluoropyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(chloromethyl)-5-fluoropyridine involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the fluorine atom can enhance the compound’s metabolic stability and bioavailability. These interactions can modulate biological pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-Chloro-3-(chloromethyl
3-Chloro-5-fluoropyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Eigenschaften
Molekularformel |
C6H4Cl2FN |
|---|---|
Molekulargewicht |
180.00 g/mol |
IUPAC-Name |
3-chloro-4-(chloromethyl)-5-fluoropyridine |
InChI |
InChI=1S/C6H4Cl2FN/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 |
InChI-Schlüssel |
NJTJHVNFGPFBJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)Cl)CCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


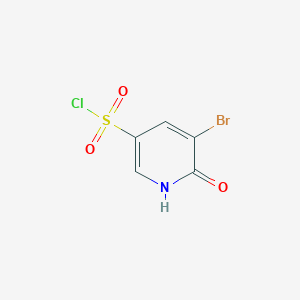
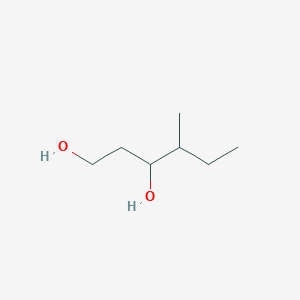
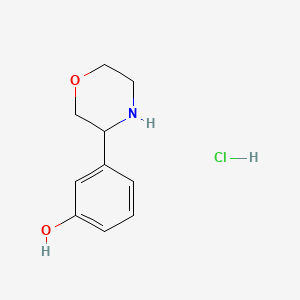
![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13459613.png)
![6-Cbz-1-oxa-6-azaspiro[3.4]octane](/img/structure/B13459627.png)
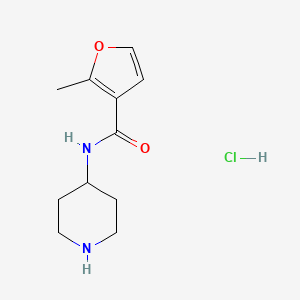
![rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13459636.png)
![1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride](/img/structure/B13459639.png)
![3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13459644.png)
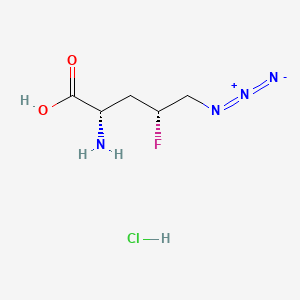
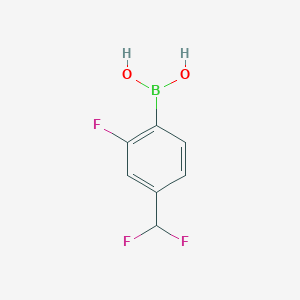
![rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13459667.png)
![1-Azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B13459673.png)
![Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459675.png)
